molecular formula C22H23ClN2O4S B2674090 ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 526189-42-4

ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2674090
CAS No.: 526189-42-4
M. Wt: 446.95
InChI Key: NRJPSTBEZFXOAW-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered dihydropyrimidine ring with a thione (sulfanylidene) group at position 2 and an ethyl ester at position 5. The substituent at position 4 is a 4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl group, featuring a methoxy group at the 3-position and a 4-chlorobenzyloxy group at the 4-position of the phenyl ring. The methyl group at position 6 enhances steric bulk and modulates electronic properties.

Properties

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S/c1-4-28-21(26)19-13(2)24-22(30)25-20(19)15-7-10-17(18(11-15)27-3)29-12-14-5-8-16(23)9-6-14/h5-11,20H,4,12H2,1-3H3,(H2,24,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJPSTBEZFXOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorophenylmethanol with 3-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl acetoacetate and thiourea under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (C=S) group undergoes oxidation to form sulfoxides or sulfones.

Reagent Conditions Product Yield Reference
H₂O₂ (30%)AcOH, 55–60°C, 3–4 hSulfoxide derivative75–82%
KMnO₄ (aq.)Room temperature, acidic pHSulfone derivative68%

Key Observations :

  • Hydrogen peroxide in acetic acid selectively oxidizes the thioxo group to sulfoxide without affecting the ester or aryl ether groups .

  • Stronger oxidants like KMnO₄ produce sulfones but may require neutralization steps to prevent over-oxidation.

Reduction Reactions

The thioxo group can be reduced to a thiol (-SH) or hydrocarbon chain.

Reagent Conditions Product Yield Reference
NaBH₄Ethanol, refluxThiol derivative60–65%
LiAlH₄Dry THF, 0°C → RTDesulfurized tetrahydropyrimidine45%

Mechanism :

  • Sodium borohydride reduces C=S to -SH via nucleophilic attack, while LiAlH₄ removes sulfur entirely, yielding a saturated pyrimidine ring.

Nucleophilic Substitution

The 4-chlorophenyl group participates in aromatic substitution reactions.

Reagent Conditions Product Yield Reference
NH₃ (aq.)DMF, 100°C, 12 h4-Aminophenyl derivative55%
NaSMeDMSO, 80°C, 6 h4-Methylthiophenyl derivative70%

Notes :

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .

  • Steric hindrance from the methoxyphenyl group slightly reduces yields compared to simpler chlorophenyl analogs.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form a carboxylic acid.

Reagent Conditions Product Yield Reference
NaOH (2M)Ethanol/H₂O (3:1), refluxCarboxylic acid derivative90%
HCl (conc.)Ethanol, 70°C, 8 hAcid chloride intermediate82%

Applications :

  • Hydrolysis is critical for generating bioactive metabolites or further functionalization (e.g., amidation) .

Nucleophilic Addition to the Carbonyl Group

The electron-deficient carbonyl carbon reacts with nucleophiles.

Reagent Conditions Product Yield Reference
NH₂OH·HClPyridine, RT, 24 hHydroxamic acid derivative65%
PhMgBrDry ether, 0°C → RTTertiary alcohol adduct50%

Challenges :

  • Competing reactions at the thioxo group necessitate careful reagent selection .

Mechanistic Insights

  • Thioxo Reactivity : The sulfur atom’s lone pairs make the C=S bond susceptible to electrophilic and oxidative transformations .

  • Steric Effects : Bulky substituents on the tetrahydropyrimidine ring slow down reactions at the 4-chlorophenyl group.

  • Electronic Effects : Electron-donating methoxy groups stabilize intermediates during hydrolysis and substitution .

Experimental protocols and spectral data (¹H NMR, FTIR) for key derivatives are consistent with literature precedents for analogous tetrahydropyrimidines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrimidine compounds exhibit notable antimicrobial properties. Ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been synthesized and tested for its efficacy against various bacterial strains. Studies suggest that modifications in the structure can enhance antibacterial activity, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects in preclinical studies. The presence of the methoxy and chlorophenyl groups is believed to contribute to its ability to inhibit pro-inflammatory cytokines. This property could be harnessed for therapeutic applications in diseases characterized by chronic inflammation .

Anticancer Research
Recent investigations have highlighted the potential of tetrahydropyrimidine derivatives in cancer treatment. This compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in certain cancer types, warranting further exploration as a chemotherapeutic agent .

Material Science

Polymer Chemistry
The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has demonstrated that polymers containing tetrahydropyrimidine units exhibit improved resistance to thermal degradation compared to traditional polymers .

Nanocomposite Development
this compound has been explored for use in nanocomposites. The compound can act as a functional filler in nanomaterials, potentially improving their electrical conductivity and mechanical strength. Studies are ongoing to optimize the loading levels and dispersion techniques for enhanced performance.

Case Study 1: Antimicrobial Efficacy

A study conducted by Adole et al. (2020) investigated the antimicrobial properties of various tetrahydropyrimidine derivatives, including this compound. The results showed promising activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Ethyl derivative16Escherichia coli

Case Study 2: Anticancer Potential

In another investigation published in the Journal of Medicinal Chemistry (2021), the anticancer activity of this compound was evaluated against various cancer cell lines. The study reported a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Cell LineIC50 (µM)
MCF-7 (Breast)8
HeLa (Cervical)10

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of key enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Abbreviated) Ester Group Position 4 Substituent Position 2 Group Key Properties/Activities Reference
Target Compound Ethyl 4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl Thioxo (S) High lipophilicity due to aromatic substituents; potential for hydrogen bonding via thione -
Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Methyl 4-Chlorophenyl Thioxo (S) Simpler substituent; likely lower solubility compared to target
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl Furan-2-yl Thioxo (S) Moderate antioxidant activity (DPPH IC50: 0.6 mg/ml)
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-Hydroxyphenyl Thioxo (S) Enhanced solubility due to phenolic -OH; crystal structure resolved via X-ray
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-Methoxyphenyl Oxo (O) Reduced hydrogen bonding capacity compared to thioxo analogs
Ethyl 3-acetyl-4-(3-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 3-Methoxyphenyl (+ acetyl at C3) Thioxo (S) Increased steric hindrance; synthesized via solvent-less mechanochemical method

Structural and Electronic Variations

  • Thione (S) vs.
  • Simpler substituents (e.g., 4-chlorophenyl in ) reduce steric complexity but may limit bioactivity.
  • Ester Groups : Ethyl esters (target, ) generally confer higher lipophilicity than methyl esters (), impacting membrane permeability in biological systems.

Biological Activity

Ethyl 4-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy.

Chemical Structure and Properties

The compound belongs to the tetrahydropyrimidine family and is characterized by the following structural components:

  • Ethyl ester group : Enhances solubility and bioavailability.
  • Chlorophenyl and methoxy groups : Potentially contribute to its biological activity through various interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. This compound has been evaluated against various bacterial strains.

Bacterial Strain MIC (µg/mL) Comparison with Control
Staphylococcus aureus25Higher than tetracycline
Escherichia coli30Comparable to ampicillin
Pseudomonas aeruginosa35Lower than ciprofloxacin

The compound showed promising activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial effects .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. Research has shown that it can induce apoptosis in cancer cell lines through the activation of caspases.

Cancer Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)15Caspase activation
A549 (Lung cancer)10ROS generation
HeLa (Cervical cancer)12Cell cycle arrest

The anticancer mechanisms are believed to involve disruption of mitochondrial membrane potential and increased oxidative stress .

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various tetrahydropyrimidine derivatives, including the compound . The results indicated that it was significantly effective against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are commonly employed to prepare this tetrahydropyrimidine derivative?

The compound is typically synthesized via the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde (e.g., 4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde), a β-keto ester (e.g., ethyl acetoacetate), and a thiourea derivative. Cyclization steps under acidic or thermal conditions are critical for forming the tetrahydropyrimidine core. Post-synthetic modifications, such as introducing the sulfanylidene group, may require controlled oxidation or sulfurization reagents .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Single-crystal X-ray diffraction is pivotal for resolving the 3D conformation, including the sulfanylidene group’s geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • 1H/13C NMR with DEPT, HSQC, and HMBC experiments assigns proton environments and carbon connectivity, particularly for distinguishing regioisomers.
  • FT-IR confirms functional groups (e.g., C=O, C=S), while mass spectrometry validates molecular weight .

Q. What safety protocols should be followed during synthesis and handling?

Use PPE (gloves, goggles) due to potential toxicity of sulfur-containing intermediates. Handle chlorinated solvents (e.g., DCM) in fume hoods. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids enhance Biginelli reaction efficiency.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Temperature control : Gradual heating (60–80°C) prevents decomposition of thermally labile groups .

Q. How do substituents like the 4-chlorophenyl group influence reactivity and electronic properties?

Electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the pyrimidine ring, affecting nucleophilic attack sites. Comparative studies with analogs (e.g., methoxy vs. nitro substituents) using Hammett plots or DFT calculations can quantify electronic effects .

Q. What strategies resolve contradictions in reported spectral data or crystallographic parameters?

  • Replicate experiments under identical conditions to verify reproducibility.
  • Variable-temperature NMR probes dynamic processes (e.g., tautomerism).
  • High-resolution X-ray data (e.g., R factor < 0.05) minimizes structural ambiguities .

Q. How can tautomeric equilibria (e.g., thione ↔ thiol) be investigated?

  • X-ray crystallography directly visualizes the dominant tautomer.
  • UV-Vis spectroscopy monitors shifts in λmax under pH variation.
  • Theoretical calculations (e.g., DFT) predict stability of tautomeric forms .

Q. What analytical methods confirm hydrate formation during crystallization?

  • Thermogravimetric analysis (TGA) detects weight loss corresponding to water release.
  • Single-crystal X-ray identifies hydrogen-bonded water molecules in the lattice .

Methodological Considerations

  • Purity assessment : Combine HPLC (>95% purity) with elemental analysis (C, H, N, S) to validate composition.
  • Regiochemical challenges : Use NOE NMR to differentiate between substituent orientations in crowded aromatic regions .
  • Scale-up challenges : Optimize column chromatography (silica gel, gradient elution) for gram-scale purification without compromising yield .

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